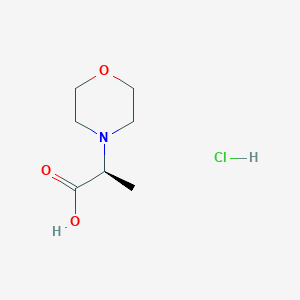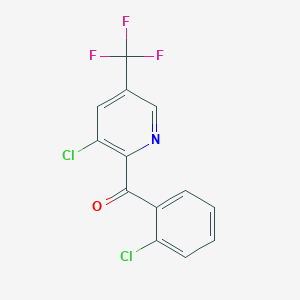
(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)(2-chlorophenyl)methanone
Descripción general
Descripción
“3-Chloro-5-(trifluoromethyl)pyridin-2-yl” is a halogenated pyridine derivative and a fluorinated building block . It participates in the synthesis of 2,3-difluoro-5-(trifluoromethyl)pyridine . “2-chlorophenyl” is a chlorinated phenyl group, but specific information about it was not found in the search results.
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Chloro-5-(trifluoromethyl)pyridin-2-yl” include a liquid form, a refractive index of n20/D 1.433 (lit.), a boiling point of 50-55 °C/11 mmHg (lit.), a melting point of 16-20 °C (lit.), and a density of 1.524 g/mL at 25 °C (lit.) . The specific physical and chemical properties of “(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)(2-chlorophenyl)methanone” were not found in the search results.Aplicaciones Científicas De Investigación
Structural Analysis and Synthesis :
- (Swamy et al., 2013) explored isomorphous structures related to the chemical , demonstrating the chlorine-methyl exchange rule. The study emphasizes the complexity of detecting isomorphism in disordered structures.
- (Lakshminarayana et al., 2009) synthesized and characterized a related compound, providing detailed crystallographic analysis.
Biological Evaluation and Antimicrobial Activity :
- (Sivakumar et al., 2021) conducted a comprehensive study on the molecular structure, spectroscopic properties, and antimicrobial activities of a similar molecule. This study included molecular docking simulations, highlighting the potential antimicrobial effects.
- (Ravula et al., 2016) synthesized novel pyrazoline derivatives exhibiting significant anti-inflammatory and antibacterial properties, showcasing the therapeutic potential of these compounds.
Green Chemistry and Synthesis Optimization :
- (Ni et al., 2012) reported on the biotransformation of a related compound using Kluyveromyces sp., emphasizing the efficiency and environmental friendliness of this process.
- (Chen et al., 2021) focused on the synthesis of a related compound using a green, economic, and efficient water-cyclohexane liquid-liquid system, highlighting the advantages of microreaction systems in chemical synthesis.
Molecular Docking and Anticancer Activity :
- (Katariya et al., 2021) explored the anticancer and antimicrobial potentials of pyrazoline derivatives, including molecular docking studies. These findings provide insights into the development of new pharmaceuticals.
Spectroscopic Properties and Theoretical Studies :
- (Al-Ansari, 2016) investigated the spectroscopic properties of related compounds in various solvents, supporting their findings with quantum chemistry calculations.
Safety and Hazards
“3-Chloro-5-(trifluoromethyl)pyridin-2-yl” is harmful if swallowed, in contact with skin, or if inhaled. It may cause respiratory irritation. Protective measures include wearing protective gloves, clothing, eye protection, and face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray . The specific safety and hazards of “(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)(2-chlorophenyl)methanone” were not found in the search results.
Mecanismo De Acción
Target of Action
Similar compounds have been known to target various enzymes and receptors in biological systems .
Mode of Action
It is likely that the compound interacts with its targets by binding to active sites, thereby modulating their function .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to downstream effects such as inhibition of enzyme activity or modulation of receptor signaling .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Based on the known effects of similar compounds, it can be inferred that the compound may lead to changes in cellular function, potentially through the modulation of target activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)(2-chlorophenyl)methanone. Factors such as pH, temperature, and the presence of other interacting molecules can affect the compound’s stability and its interaction with targets . .
Propiedades
IUPAC Name |
(2-chlorophenyl)-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl2F3NO/c14-9-4-2-1-3-8(9)12(20)11-10(15)5-7(6-19-11)13(16,17)18/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQJINSSHNXLGHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=C(C=N2)C(F)(F)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl2F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



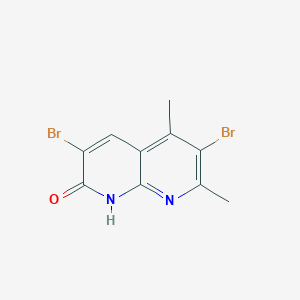
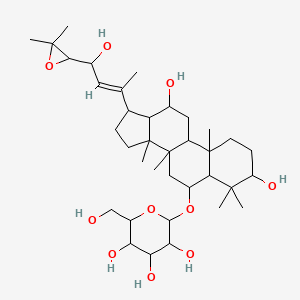
![2-(4-Cyanophenyl)-N,N-bis(3-methylbutyl)-3-(3-pyrrolidin-1-ylpropyl)imidazo[1,2-a]pyridine-6-carboxamide;hydrochloride](/img/structure/B1436154.png)
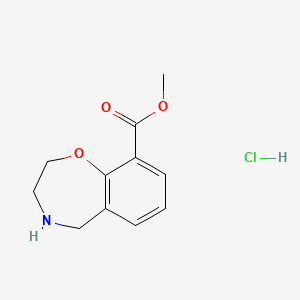
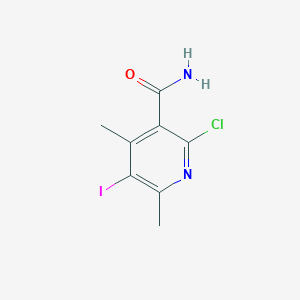

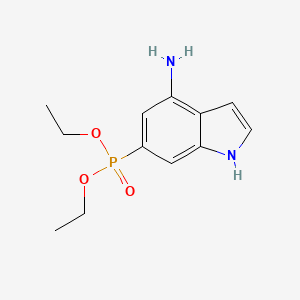


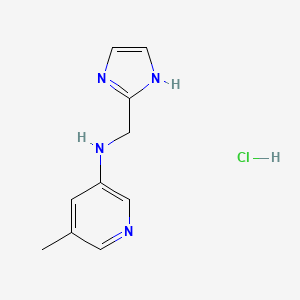
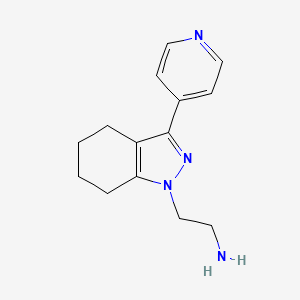
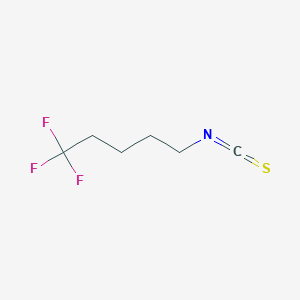
![2-[(1-methyl-1H-pyrazol-4-yl)oxy]benzoic acid](/img/structure/B1436171.png)
